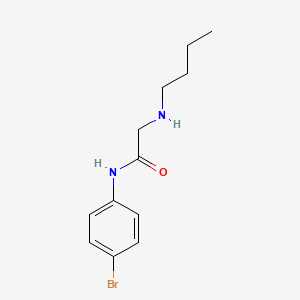
N~1~-(4-bromophenyl)-N~2~-butylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-bromophenyl)-N~2~-butylglycinamide, also known as BPG, is a chemical compound that belongs to the class of glycine transport inhibitors. It has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and bipolar disorder.
Applications De Recherche Scientifique
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in improving cognitive function in animal models of schizophrenia. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been studied for its potential use as a tool for investigating the role of glycine transporters in the central nervous system.
Mécanisme D'action
N~1~-(4-bromophenyl)-N~2~-butylglycinamide works by inhibiting the uptake of glycine by the glycine transporter, GlyT1, in the central nervous system. Glycine is an important neurotransmitter that plays a key role in the regulation of neuronal excitability and synaptic plasticity. By inhibiting the uptake of glycine, N~1~-(4-bromophenyl)-N~2~-butylglycinamide enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine and glutamate in the brain, which are important neurotransmitters involved in synaptic transmission and plasticity. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter, GlyT1, and does not affect other neurotransmitter transporters. This makes it a useful tool for investigating the role of glycine transporters in the central nervous system. However, one limitation of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on N~1~-(4-bromophenyl)-N~2~-butylglycinamide. One area of research is the development of more potent and selective inhibitors of the glycine transporter, GlyT1, for use in the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of glycine transporters in the regulation of synaptic plasticity and neuronal excitability. Finally, there is a need for further research on the long-term effects of N~1~-(4-bromophenyl)-N~2~-butylglycinamide on the central nervous system and its potential use in the treatment of neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of N~1~-(4-bromophenyl)-N~2~-butylglycinamide involves the reaction of 4-bromobenzylamine with butylglycine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure N~1~-(4-bromophenyl)-N~2~-butylglycinamide.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRIWCYYHGDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(butylamino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)
![1-[5-(2,5-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4990134.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)


![(4S*,4aS*,8aS*)-1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenyldecahydro-4-quinolinol](/img/structure/B4990188.png)
![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)
![ethyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B4990201.png)